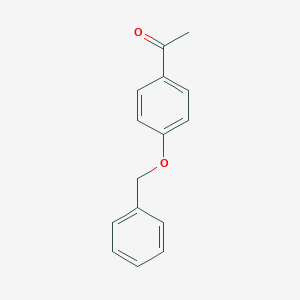

4'-Benzyloxyacetophenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYMYZJJFMPDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288622 | |

| Record name | 4'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54696-05-8 | |

| Record name | 4-Benzyloxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54696-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 56945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054696058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54696-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Benzyloxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4'-Benzyloxyacetophenone

The most common and widely utilized method for synthesizing this compound is through the benzylation of 4-hydroxyacetophenone. This approach is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers. masterorganicchemistry.comwikipedia.orgbyjus.com

Benzylation of 4-Hydroxyacetophenone and Related Phenols

The core of this synthetic strategy involves the reaction of 4-hydroxyacetophenone with a benzylating agent in the presence of a base. This reaction is a nucleophilic substitution (SN2) where the phenoxide ion, generated from 4-hydroxyacetophenone, attacks the electrophilic carbon of the benzylating agent. wikipedia.orgbyjus.com

Benzyl (B1604629) halides, particularly benzyl bromide and benzyl chloride, are the most frequently employed benzylating agents for this transformation. prepchem.com The choice between the two often depends on factors like reactivity and cost. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times or milder conditions.

For instance, one documented procedure involves reacting 4-hydroxyacetophenone with benzyl bromide in the presence of potassium carbonate in acetone (B3395972). prepchem.com The reaction mixture is refluxed for several hours to ensure the completion of the reaction. prepchem.com Similarly, benzyl chloride can be used effectively, often with a slight excess to drive the reaction to completion.

The selection of a suitable base is critical for the efficient synthesis of this compound. The primary function of the base is to deprotonate the hydroxyl group of 4-hydroxyacetophenone, forming a more nucleophilic phenoxide ion. wisc.edu

Potassium Carbonate (K₂CO₃): This is a widely used, mild, and inexpensive base for this reaction. prepchem.com It is effective in promoting the reaction, often leading to high yields of the desired product. Its use is common in solvents like acetone or dimethylformamide (DMF). prepchem.com

Sodium Hydride (NaH): A stronger base than potassium carbonate, sodium hydride can lead to faster reaction rates. masterorganicchemistry.com However, its use requires anhydrous conditions as it reacts vigorously with water. masterorganicchemistry.com Care must be taken as sodium hydride can also act as a reducing agent, potentially leading to side reactions, especially when using solvents like DMF or acetonitrile (B52724). nih.govresearchgate.net

Sodium Hydroxide (B78521) (NaOH): This strong base can also be used to generate the phenoxide ion. wisc.edu It is often used in aqueous or phase-transfer catalysis conditions. The use of sodium hydroxide facilitates the deprotonation of the phenol (B47542), which can then react with the benzyl halide. wisc.edunih.gov

| Base | Common Solvents | Key Considerations |

| Potassium Carbonate | Acetone, DMF | Mild, inexpensive, generally high yields. prepchem.com |

| Sodium Hydride | THF, DMF | Strong base, requires anhydrous conditions, potential for side reactions. masterorganicchemistry.comnih.govresearchgate.net |

| Sodium Hydroxide | Water, Phase-transfer | Strong base, can be used in aqueous systems. wisc.edunih.gov |

The choice of solvent and reaction conditions significantly influences the outcome of the synthesis. Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism. byjus.com

Acetone: A common solvent for this reaction, particularly when using potassium carbonate as the base. prepchem.comchemicalbook.comrsc.org It allows for easy workup and product isolation.

Dimethylformamide (DMF): This solvent can accelerate the reaction rate due to its high polarity. However, as previously mentioned, it can lead to byproducts when used with sodium hydride. nih.govresearchgate.net

Acetonitrile: Another polar aprotic solvent that can be employed, though similar precautions regarding side reactions with strong bases like sodium hydride are necessary. byjus.comnih.govresearchgate.net

Reaction temperatures typically range from room temperature to the reflux temperature of the chosen solvent. prepchem.com For example, a common procedure involves refluxing a mixture of 4-hydroxyacetophenone, benzyl bromide, and potassium carbonate in acetone for several hours. prepchem.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is standard practice to determine the point of completion.

| Solvent | Typical Base | Common Temperature |

| Acetone | Potassium Carbonate | Reflux prepchem.comchemicalbook.comrsc.org |

| Dimethylformamide (DMF) | Potassium Carbonate, Sodium Hydride | 60–80°C |

| Acetonitrile | Sodium Hydride | Room Temperature to Reflux byjus.comnih.govresearchgate.net |

Alternative Synthetic Approaches (e.g., using diethyl carbonate)

While the Williamson ether synthesis is the most prevalent method, alternative strategies exist. One such approach involves the use of diethyl carbonate as a carbonylating and subsequently an alkylating agent. Although more commonly used for the synthesis of coumarins from 2-hydroxyacetophenones, the underlying principles can be adapted. arabjchem.org In such a reaction, a strong base like sodium hydride would be used to deprotonate the phenol, which could then react with diethyl carbonate. arabjchem.org However, this is a less direct route for the synthesis of this compound compared to the use of benzyl halides. Diethyl carbonate is recognized as a green chemical alternative to more hazardous reagents in other synthetic contexts. silverfernchemical.comnih.gov

Advanced Synthetic Strategies and Innovations

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, several environmentally benign methods for synthesizing this compound have been developed. organic-chemistry.orgcas.org These approaches focus on minimizing waste, avoiding toxic solvents, and improving energy efficiency. organic-chemistry.org

Solvent-free synthesis, particularly through grinding techniques, presents a significant advancement in the green production of chemical compounds. This method involves the mechanical grinding of solid reactants in a mortar and pestle, which can accelerate reaction rates through friction-induced local heat and increased contact between reactants. scitepress.orggkyj-aes-20963246.com For the synthesis of related chalcone (B49325) compounds, grinding has been shown to be a highly effective and rapid alternative to traditional solvent-based reflux methods, drastically reducing reaction times from hours to minutes and minimizing the use of hazardous solvents. scitepress.orggkyj-aes-20963246.com This technique has been successfully applied to the synthesis of various chalcone derivatives, demonstrating its potential for the clean synthesis of compounds like this compound. scitepress.orggkyj-aes-20963246.comrsc.org The primary advantages of this method include operational simplicity, reduced environmental impact, and often, the ability to isolate products in high yield without the need for column chromatography. rsc.org

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgdalalinstitute.com This is achieved by a catalyst, the phase-transfer agent, which transports a reactant from one phase to another where the reaction can occur. wikipedia.orgscienceinfo.com PTC offers numerous benefits, including faster reaction rates, higher yields, the use of inexpensive and less hazardous reagents like aqueous sodium hydroxide, and the elimination of the need for expensive and often toxic organic solvents. dalalinstitute.comcrdeepjournal.org

While standard liquid-liquid PTC is widely used, more complex systems like liquid-liquid-liquid phase-transfer catalysis can also be employed. In such systems, the catalyst may form a third phase that facilitates the reaction. The choice of solvent is crucial, as it can influence the partitioning of the catalyst and the reaction rate. operachem.com Dichloromethane and toluene (B28343) are common solvents used in PTC. operachem.com

Quaternary ammonium (B1175870) and phosphonium (B103445) salts (often referred to as "quat salts") are the most common types of phase-transfer catalysts. wikipedia.orgnoaa.gov These salts possess a positively charged cation with bulky organic groups and a counter-anion. The bulky organic groups render the cation soluble in the organic phase, allowing it to "ferry" anions from the aqueous phase into the organic phase to react. dalalinstitute.comscienceinfo.com The efficiency of the catalyst is dependent on the structure of the alkyl chains; longer chains generally lead to better partitioning in the organic phase and faster transfer rates. operachem.com Commercially important quaternary ammonium salts include benzyltriethylammonium chloride and various tetra-n-butylammonium salts. wikipedia.org Quaternary phosphonium salts are also utilized, particularly in reactions requiring higher temperatures. wikipedia.orgrsc.org

The following table summarizes the key features of different phase-transfer catalysts:

| Catalyst Type | Examples | Key Characteristics |

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride, Methyltributylammonium chloride | Commonly used, effective at facilitating anion transfer from aqueous to organic phase. wikipedia.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Tolerate higher temperatures compared to ammonium salts. wikipedia.org |

Phase-Transfer Catalysis (PTC) for Enhanced Selectivity and Efficiency

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. tcichemicals.comfrontiersin.org An MCR involves the reaction of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants. tcichemicals.comnih.gov

While a specific one-pot synthesis for this compound is not detailed in the provided results, the synthesis of its hydrazone derivatives has been achieved through a simple and environmentally friendly one-pot method. researchgate.net The synthesis of related chalcones and other complex molecules is frequently accomplished using one-pot procedures, which often involve sequential reactions without the isolation of intermediates. researchgate.netrsc.org For instance, the synthesis of E-chalcones has been achieved from aryl iodides, phenylacetylenes, CO, and H2 in a one-pot reaction using a multifunctional catalyst. rsc.org The development of such methodologies for this compound could significantly streamline its production.

Multicomponent reactions are particularly advantageous for creating molecular diversity and complexity in a single step. frontiersin.org The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that are widely used in the synthesis of peptide-like structures. nih.govorganic-chemistry.org The Biginelli and Hantzsch reactions are other well-known MCRs for the synthesis of dihydropyrimidines and dihydropyridines, respectively. tcichemicals.com The application of MCR strategies could provide a convergent and atom-economical route to derivatives of this compound.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical aspects of modern organic synthesis, enabling the precise modification of a molecule at a specific functional group or position. In the context of this compound, these principles would be crucial for its synthesis from precursors with multiple reactive sites or for its subsequent functionalization.

For example, in the synthesis of polyurethane foams, chemo- and regioselective additions of amines and thiols to cyclic carbonates are key steps. nih.gov Similarly, the regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles has been achieved using a copper-free bimetallic catalyst, highlighting the ability to control the orientation of substituents in the final product. rsc.org While specific studies on the chemo- and regioselective synthesis of this compound itself were not found, the synthesis of its substituted derivatives would heavily rely on these principles to achieve the desired isomers. iaea.org For instance, the alkylation of a di-functional precursor would require conditions that selectively target one reactive site over another.

Reaction Mechanisms and Kinetic Studies

The synthesis of this compound is a well-documented process, with significant research dedicated to understanding its reaction mechanisms and optimizing yields through kinetic studies.

Mechanistic Elucidation of Benzylation Reactions

The primary synthetic route to this compound is through the benzylation of 4-hydroxyacetophenone. This reaction is a classic example of a Williamson ether synthesis. The mechanism involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone by a base, creating a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, typically benzyl bromide or benzyl chloride, in an SN2 (bimolecular nucleophilic substitution) reaction.

The key steps in the mechanism are:

Deprotonation: A base, such as potassium carbonate or sodium hydroxide, removes the acidic proton from the hydroxyl group of 4-hydroxyacetophenone. This generates a resonance-stabilized phenoxide anion.

Nucleophilic Attack: The newly formed phenoxide ion attacks the benzyl halide. The halide ion is displaced as a leaving group, resulting in the formation of the ether linkage and yielding this compound.

The benzyloxy substituent plays a crucial role in stabilizing intermediates during the synthesis. The reaction is generally carried out in a polar aprotic solvent, like acetone or dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the SN2 pathway.

Kinetic Parameters and Optimization of Reaction Yields

Kinetic studies are essential for understanding the factors that influence the rate and efficiency of the synthesis of this compound. The optimization of reaction conditions is key to maximizing product yield and minimizing the formation of byproducts. deskera.com

Several parameters are critical in the optimization of this synthesis:

Temperature: The reaction temperature is controlled to balance the reaction rate and the potential for side reactions.

Reagent Stoichiometry: The ratio of 4-hydroxyacetophenone to the benzylating agent and the base is carefully controlled to ensure complete reaction and high yield.

Catalyst: While not always required, phase-transfer catalysts can sometimes be employed to enhance the reaction rate by facilitating the transfer of the phenoxide ion between phases.

Reaction Time: The duration of the reaction is optimized to allow for maximum conversion to the desired product.

Industrial-scale production methods focus on optimizing these parameters to achieve yields that are typically above 80%, with purities exceeding 95%. Methodologies such as Design of Experiments (DoE) can be systematically employed to identify the optimal levels for factors like temperature and reagent concentrations to achieve the best possible reaction output. whiterose.ac.uk The goal is to increase the conversion of reactants to the desired product while reducing the formation of unwanted side products. deskera.com

| Parameter | Typical Condition/Range | Impact on Reaction |

|---|---|---|

| Starting Material | 4-hydroxyacetophenone | Provides the core acetophenone (B1666503) structure. |

| Benzylation Agent | Benzyl bromide or Benzyl chloride | Source of the benzyl group. |

| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | Deprotonates the hydroxyl group to form the reactive phenoxide. |

| Solvent | Acetone, Dimethylformamide (DMF) | Dissolves reactants and facilitates the SN2 reaction. |

| Temperature | Controlled, often from room temperature to reflux | Affects reaction rate and selectivity. |

| Typical Yield | >80% | Represents the efficiency of the optimized reaction. |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any side products. The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are recrystallization and column chromatography. edubirdie.com

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out, while impurities remain dissolved in the solvent. The choice of solvent is critical for effective purification. Ethanol (B145695) is a commonly used solvent for this purpose. The purified crystals are then collected by filtration.

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. edubirdie.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. edubirdie.com The crude mixture is loaded onto a column packed with the stationary phase, and a solvent or mixture of solvents (the mobile phase) is passed through the column. This compound will travel down the column at a different rate than the impurities, allowing for its collection as a purified fraction. The progress of the separation is often monitored by thin-layer chromatography (TLC). edubirdie.com

Filtration and Washing: After crystallization or as a preliminary purification step, filtration is used to separate the solid product from the liquid reaction mixture or solvent. The collected solid is often washed with a solvent in which the desired product is sparingly soluble to remove residual impurities.

The final isolated product is typically a white to off-white crystalline powder. avantorsciences.com Its purity can be confirmed by analytical techniques such as Gas Chromatography (GC), and its identity verified by its melting point, which is reported to be in the range of 91.0 to 95.0 °C. avantorsciences.com

| Technique | Description | Typical Reagents/Materials |

|---|---|---|

| Recrystallization | Purification based on differential solubility in a hot versus cold solvent. | Ethanol, Methanol |

| Column Chromatography | Separation based on differential adsorption on a solid support. edubirdie.com | Stationary Phase: Silica Gel. Mobile Phase: Hexane (B92381)/Ethyl Acetate (B1210297) mixtures. |

| Filtration | Mechanical separation of the solid product from a liquid. | Filter paper, Buchner funnel. |

| Thin-Layer Chromatography (TLC) | Used to monitor the progress of a reaction or the separation in column chromatography. edubirdie.com | Silica gel coated plates, UV light for visualization. |

Derivatives of 4 Benzyloxyacetophenone: Synthesis and Exploration

Synthetic Strategies for Structural Modification

The structure of 4'-Benzyloxyacetophenone is amenable to a variety of chemical transformations. Strategic modifications can be performed on the acetophenone (B1666503) core, the benzyloxy protecting group, or by introducing new functionalities to the phenyl rings. These alterations are crucial for creating a library of derivatives for further investigation.

A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. wikipedia.orgebsco.com The introduction of new functional groups to the this compound framework is a primary strategy for creating derivatives. For instance, the benzyloxy group can be substituted with other functionalities through nucleophilic substitution reactions. Additionally, groups such as halogens (e.g., F, Cl, Br) can be introduced. The presence of a halogen atom can influence the reactivity of the entire molecule, often making it susceptible to further nucleophilic substitution or elimination reactions. wikipedia.orggoogle.com Another common modification is the introduction of a nitro group (-NO2), which can serve as a precursor for synthesizing amine functionalities. saskoer.ca

The acetophenone portion of the molecule, with its carbonyl (C=O) group and adjacent α-carbon, is a hub of reactivity. The carbonyl group itself can undergo several key transformations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Strong oxidizing agents can transform the acetyl group into a carboxylic acid.

Condensation Reactions: The α-hydrogens of the methyl group are acidic enough to be removed by a base, forming an enolate ion. This enolate is a key intermediate in carbon-carbon bond-forming reactions, most notably aldol-type condensations. miracosta.edu This reactivity is fundamental to the synthesis of chalcones.

Conversion to Heterocycles: The ketone functionality is a versatile precursor for creating heterocyclic derivatives. For example, it can be used to synthesize isoxazoles through reactions involving hydroxylamine (B1172632) followed by chlorination and cyclization. nih.gov

These modifications are summarized in the table below.

| Modification Type | Reagent(s) | Resulting Functional Group |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Carboxylic Acid |

| Aldol (B89426) Condensation | Aldehyde, Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone (Chalcone) |

| Isoxazole (B147169) Synthesis | Hydroxylamine, N-chlorosuccinimide (NCS) | Isoxazole Ring |

The benzyloxy group (-OCH₂C₆H₅) in this compound serves primarily as a protecting group for the 4'-hydroxyl functionality. Its modification is a key step in many synthetic pathways.

Debenzylation: The most common alteration is the cleavage of the benzyl (B1604629) ether to unmask the phenol (B47542) (4'-hydroxyacetophenone). This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C). The resulting 4'-hydroxyacetophenone (B195518) is a versatile intermediate for further synthesis. prepchem.com

Substitution on the Benzyl Ring: While less common, it is possible to perform electrophilic substitution reactions on the phenyl ring of the benzyloxy group itself, provided that the reaction conditions are controlled to avoid cleavage of the ether linkage.

Replacement with Other Groups: In some synthetic strategies, the entire benzyloxy group is replaced. For example, in the design of certain inhibitors, this group has been substituted with various other alkoxy groups to enhance molecular flexibility. nih.gov

Specific Classes of Derivatives

Among the various derivatives synthesized from this compound, chalcones represent one of the most extensively studied classes. Their unique chemical structure serves as a template for further chemical exploration.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family. chemrevlett.comnih.gov They consist of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.comnih.gov This conjugated system is responsible for many of their characteristic properties. The synthesis of chalcones from this compound involves the formation of a new carbon-carbon bond, typically through a condensation reaction with an aromatic aldehyde. For example, 2'-benzyloxy-2,4,5-trimethoxychalcone can be synthesized from 2-benzyloxyacetophenone and 2,4,5-trimethoxybenzaldehyde. ru.ac.bd

The most prevalent and classic method for synthesizing chalcones is the Claisen-Schmidt condensation. taylorandfrancis.commdpi.com This reaction is a type of crossed aldol condensation that occurs between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. miracosta.eduwikipedia.org The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695). chemrevlett.comtaylorandfrancis.com

The mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone (B49325). miracosta.edu The dehydration step is driven by the formation of a stable, extended conjugated system that includes both aromatic rings and the carbonyl group. miracosta.edu

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone derivatives by varying the substituted benzaldehyde (B42025) used in the reaction.

| Ketone | Aldehyde | Resulting Chalcone Derivative | Catalyst/Conditions | Yield | Reference |

| 4-Hydroxyacetophenone | Benzaldehyde | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 50% KOH | 93-97% | nih.gov |

| 4-Hydroxyacetophenone | Veratraldehyde | (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 50% KOH | 97% | nih.gov |

| 4'-Chloroacetophenone | Benzaldehyde | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Solid NaOH, grinding | High | rsc.org |

| Acetophenone | p-Hydroxybenzaldehyde 4-O-β-D-glucopyranoside | Naringenin 4'-O-β-D-glucopyranoside chalcone | Alkaline medium | 13.76% | tandfonline.com |

| 2-Benzyloxyacetophenone | 2,4,5-Trimethoxybenzaldehyde | 2'-Benzyloxy-2,4,5-trimethoxychalcone | Not specified | Not specified | ru.ac.bd |

Chalcone Derivatives derived from this compound

Other Condensation Reactions (e.g., Aldol Condensation)

The primary route to elaborate the this compound structure is through base-catalyzed condensation reactions, most notably the Claisen-Schmidt condensation. nih.govresearchgate.net This reaction involves the enolate of this compound attacking an aromatic aldehyde, followed by dehydration to yield a 1,3-diaryl-2-propen-1-one, commonly known as a chalcone. nih.gov These chalcones are pivotal intermediates for synthesizing numerous heterocyclic compounds. nih.gov

The reaction is typically carried out in an alcoholic solvent like ethanol with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.netorganic-chemistry.org The choice of aromatic aldehyde can be varied widely, allowing for the introduction of different substituents onto the B-ring of the resulting chalcone. This modularity is a key advantage of this synthetic approach. For instance, reacting this compound with various substituted benzaldehydes produces a library of 4-benzyloxychalcones, which are precursors for the derivatives discussed in the subsequent sections. The general scheme for this condensation is a cornerstone of flavonoid and heterocyclic chemistry. researchgate.netorganic-chemistry.org

Pyrazoline Derivatives

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are readily synthesized from chalcone precursors. The reaction of a 4'-benzyloxychalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent system leads to the formation of pyrazoline rings through cyclization. google.comresearchgate.net

The synthesis is often conducted in refluxing ethanol, sometimes with the addition of a catalytic amount of a weak acid like acetic acid to facilitate the reaction. ijpsonline.comnih.gov The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) derivative. nih.gov The use of substituted hydrazines, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazolines. rsc.org This method provides a straightforward and efficient route to a variety of pyrazoline derivatives incorporating the 4'-benzyloxyphenyl moiety. google.com The formation of the pyrazoline ring is often confirmed by ¹H-NMR spectroscopy, which shows a characteristic ABX splitting pattern for the protons at the C4 and C5 positions of the ring. ijpsonline.comnih.gov

Table 1: Examples of Synthesized Pyrazoline Derivatives

| Compound Name | Starting Chalcone | Reagent | Reference |

|---|---|---|---|

| 3-(4'-Benzyloxyphenyl)-5-phenyl-2-pyrazoline | (E)-1-(4'-Benzyloxyphenyl)-3-phenyl-2-propen-1-one | Hydrazine Hydrate | google.comijpsonline.com |

| 3-(4'-Benzyloxyphenyl)-1,5-diphenyl-2-pyrazoline | (E)-1-(4'-Benzyloxyphenyl)-3-phenyl-2-propen-1-one | Phenylhydrazine | rsc.org |

| 3-(4'-Benzyloxyphenyl)-5-(4-chlorophenyl)-2-pyrazoline | (E)-1-(4'-Benzyloxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one | Hydrazine Hydrate | researchgate.net |

Flavanone (B1672756) and Flavonoid Derivatives

Flavanones and other flavonoids are significant natural products that can be synthesized from chalcone precursors. The synthesis of flavanones from this compound requires an additional hydroxyl group at the 2'-position of the chalcone intermediate (a 2'-hydroxy-4'-benzyloxychalcone). The key step is the intramolecular cyclization of this specific chalcone. scilit.com

This cyclization, an intramolecular oxa-Michael addition, can be catalyzed by either acid or base. nih.gov For example, stirring the 2'-hydroxychalcone (B22705) in the presence of acetic acid or a base like sodium acetate (B1210297) can induce ring closure to form the flavanone structure. nih.govnih.gov Research has shown that microwave irradiation can significantly shorten the reaction time for this cyclization compared to conventional heating. nih.gov In some cases, the reaction conditions required for cyclization can also lead to the cleavage (deprotection) of the benzyl group, yielding the corresponding hydroxyflavanone directly. nih.gov This transformation is a crucial step in the synthesis of many biologically relevant flavonoid skeletons. scilit.com

Table 2: Examples of Synthesized Flavanone Derivatives

| Compound Name | Starting Chalcone | Key Reaction Step | Reference |

|---|---|---|---|

| 4'-Benzyloxyflavanone | (E)-1-(2'-Hydroxy-4'-benzyloxyphenyl)-3-phenyl-2-propen-1-one | Intramolecular Cyclization | nih.gov |

| 4'-Hydroxy-3'-methoxyflavanone | (E)-2'-Hydroxy-4-benzyloxy-3-methoxychalcone | Cyclization and Debenzylation | nih.gov |

Benzothiazole (B30560) Derivatives

Benzothiazoles, heterocyclic compounds containing a fused benzene (B151609) and thiazole (B1198619) ring, can be synthesized directly from aryl methyl ketones like this compound. Several modern synthetic methods bypass the need to first form a chalcone. These methods typically involve the condensation of the ketone with 2-aminothiophenol (B119425) under oxidative conditions. researchgate.netchemrevlett.com

One effective approach involves reacting this compound and 2-aminothiophenol in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as the oxidant, often with a catalyst like iodine. ijpsonline.com Depending on the reaction conditions and the oxidant used (e.g., DMSO vs. nitrobenzene), the reaction can be directed to yield either 2-aroylbenzothiazoles or 2-arylbenzothiazoles. ijpsonline.com Another reported method uses phenyliodine bis(trifluoroacetate) (PIFA) and potassium hydroxide (KOH) to promote the reaction between an aryl methyl ketone and 2H-benzothiazole, which proceeds through a ring-opening of the benzothiazole to 2-aminothiophenol in situ, followed by condensation and cyclization. nih.gov These methods provide direct access to 2-substituted benzothiazoles bearing the 4-benzyloxyphenyl group at the 2-position.

Table 3: Synthesis of Benzothiazole Derivatives

| Product Type | Reactants | Conditions/Reagents | Reference |

|---|---|---|---|

| 2-(4-Benzyloxyphenyl)benzothiazole | This compound, 2-Aminothiophenol | O₂, DMSO/Chlorobenzene | researchgate.netacs.org |

| 2-(4-Benzyloxybenzoyl)benzothiazole | This compound, 2-Aminothiophenol | Iodine, DMSO | ijpsonline.com |

| 2-(4-Benzyloxybenzoyl)benzothiazole | This compound, 2H-Benzothiazole | PIFA, KOH, DMSO/H₂O | nih.gov |

Other Heterocyclic Compounds

The versatile chalcone intermediate derived from this compound is a building block for a variety of other heterocyclic systems beyond pyrazolines and flavanones.

Isoxazoles: Isoxazole derivatives can be prepared by the condensation of chalcones with hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.com The reaction is typically performed under reflux in a solvent such as ethanol, often with a base like sodium acetate to neutralize the HCl released. The reaction involves the initial formation of an oxime at the carbonyl group, followed by a Michael-type addition of the hydroxyl group to the double bond and subsequent dehydration to form the five-membered isoxazole ring. chemrevlett.com

Pyrimidines: Pyrimidine derivatives can be synthesized by reacting chalcones with compounds containing an N-C-N fragment, such as urea (B33335) or guanidine, in the presence of a strong base. researchgate.net The reaction proceeds through a Michael addition followed by condensation and cyclization to form the six-membered dihydropyrimidine (B8664642) ring, which can then be oxidized to the aromatic pyrimidine. Microwave-assisted synthesis has been reported as an efficient, environmentally friendly method for this transformation. researchgate.net This provides access to 4,6-diarylpyrimidine scaffolds substituted with the 4'-benzyloxyphenyl group.

Table 4: Synthesis of Other Heterocyclic Derivatives from 4'-Benzyloxychalcone

| Heterocycle | Coreactant | General Conditions | Reference |

|---|---|---|---|

| Isoxazole | Hydroxylamine Hydrochloride | Ethanol, Sodium Acetate, Reflux | mdpi.com |

| Pyrimidine | Urea or Guanidine | Ethanolic KOH, Microwave or Reflux | researchgate.net |

Applications in Advanced Organic Synthesis

4'-Benzyloxyacetophenone as a Key Intermediate (API)

As a key intermediate, this compound acts as a foundational molecule in the production of Active Pharmaceutical Ingredients (APIs). An API is the biologically active component of a pharmaceutical drug. The journey from a starting material to a final API often involves numerous chemical transformations, and intermediates are the molecular compounds formed at each step of this process. The characteristics of an intermediate like this compound—such as its purity, stability, and reactivity—are critical as they directly influence the efficiency, safety, and economic viability of the entire API manufacturing process. eleapsoftware.com

The role of this compound as a precursor is fundamental in the synthesis of new chemical entities with therapeutic potential. A precursor is a compound that participates in a chemical reaction that produces another compound. In pharmaceutical development, precursors are the starting materials that are sequentially modified to build the final, complex API molecule.

This compound is a valuable starting block for the synthesis of various natural product analogs and heterocyclic compounds that are frequently studied as lead compounds in drug discovery. mdpi.com Its core structure is found within several classes of compounds investigated for medicinal applications.

One significant application is in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids. Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. These chalcone (B49325) intermediates can then be used to construct a variety of heterocyclic scaffolds, such as isoxazoles, which are important motifs in many biologically active compounds. nih.govbenthamscience.com Isoxazole (B147169) derivatives are known to exhibit a wide range of biological activities and are found in numerous pharmaceuticals. nih.govbeilstein-journals.org

Furthermore, the acetophenone framework is integral to the synthesis of selective estrogen receptor modulators (SERMs), a class of drugs used for treating and preventing breast cancer and osteoporosis. nih.gov For instance, the synthesis of Raloxifene, a prominent SERM, involves the construction of a substituted benzothiophene core. jocpr.comresearchgate.net The initial steps to build this core often start from a suitably substituted acetophenone derivative, highlighting the importance of this class of intermediates in accessing complex pharmaceutical agents. jocpr.comnih.gov Similarly, the synthesis of Ospemifene, another SERM, also relies on synthetic routes that can originate from acetophenone-like precursors. google.comdrugbank.compharmtech.commedkoo.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from Acetophenone Precursors

| Drug/Scaffold Class | Precursor Type | Therapeutic Area |

|---|---|---|

| Raloxifene | Substituted Acetophenone | Osteoporosis, Breast Cancer Prevention nih.govresearchgate.net |

| Ospemifene | Acetophenone-like Precursors | Menopausal Symptoms drugbank.comgoogle.com |

| Isoxazole Derivatives | Chalcones (from Acetophenones) | Anti-inflammatory, Anticancer, Antibiotic nih.govbeilstein-journals.org |

| Quinolone Analogs | Amino Acetophenones | Anticancer mdpi.com |

During API development, chemists aim to create a manufacturing process that is efficient, reproducible, safe, and cost-effective. amazonaws.com The choice of intermediates is paramount. This compound is advantageous because its benzyloxy group provides a stable protecting group for the phenolic hydroxyl, preventing unwanted side reactions while allowing for transformations at the acetyl group or other parts of the molecule. This protecting group can be reliably removed in a later synthetic step.

The physical properties of the intermediate, such as its crystalline form (polymorphism), also play a crucial role. malvernpanalytical.com A stable, crystalline intermediate like this compound is easier to purify and handle on a large scale compared to oils or amorphous solids, ensuring the high purity required for subsequent steps in the API synthesis. eleapsoftware.com Process development teams focus on optimizing reaction conditions involving this intermediate to maximize yield, minimize the formation of impurities, and ensure the process is scalable from laboratory milligrams to commercial kilograms or tons. amazonaws.com

Beyond its role as a linear precursor, this compound functions as a versatile building block for constructing complex, often three-dimensional, molecular architectures. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of many natural products and pharmaceuticals and are a primary target for synthesis using such building blocks. sigmaaldrich.comossila.com

The reactivity of this compound's acetyl group allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This enables the construction of diverse heterocyclic systems. For example:

Synthesis of Isoxazoles: The compound can react with an aromatic aldehyde to form a chalcone. This intermediate can then react with hydroxylamine (B1172632) in a cyclization reaction to yield a 3,5-disubstituted isoxazole, a privileged scaffold in medicinal chemistry. benthamscience.comorganic-chemistry.org

Synthesis of Quinolones: Related amino acetophenones can be used to synthesize 2-aryl-4-quinolones, which are structural analogs of flavones and have been investigated as anticancer agents. mdpi.com

Diversity-Oriented Synthesis (DOS): this compound and its derivatives are ideal starting points for DOS, a strategy that aims to create libraries of structurally diverse molecules from a common starting material. mdpi.com This allows chemists to efficiently explore chemical space and identify new compounds with desired biological functions.

The ability to use a single, readily available building block to generate a wide range of complex and diverse molecular structures is a cornerstone of modern organic synthesis and drug discovery. mdpi.com

While the primary application of this compound is in the pharmaceutical sector, its structural motifs and the heterocyclic compounds derived from it have relevance in other chemical industries, including agrochemicals and dyestuffs. Acetophenone derivatives are recognized as useful scaffolds for promising agrochemicals. nih.gov

The development of novel pesticides and herbicides often relies on heterocyclic compounds to provide biological activity. vinatiorganics.com The isoxazole ring, which can be synthesized from acetophenone precursors, is a component of some agrochemical products. researchgate.net Therefore, this compound represents a potential intermediate for creating new active ingredients in crop protection.

In the dyestuff industry, azo dyes are a major class of synthetic colorants. Their synthesis involves the reaction of a diazonium salt with a coupling component. While specific research points to derivatives like 4-aminoacetophenone for creating azo dyes, the broader class of acetophenones serves as precursors for various heterocyclic systems that can be incorporated into dye structures. nih.govresearchgate.netnewdrugapprovals.org The synthesis of reactive dyes for textiles often involves complex heterocyclic cores to ensure covalent bonding with the fabric fibers. beilstein-journals.orgyoutube.comuctm.edu

Precursor in Pharmaceutical Synthesis

Role in Multistep Synthesis

Multistep synthesis is the process of creating a complex target molecule through a sequence of chemical reactions. researchgate.netyoutube.comyoutube.comresearchgate.netyoutube.com this compound is an exemplary intermediate for use in such sequences due to its dual functionality: the protected phenol (B47542) and the reactive ketone. This allows for selective, stepwise modifications to the molecule.

A typical multistep sequence involving this compound could be:

Step 1: Condensation. Reaction of this compound with an aromatic aldehyde via a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone). This step elongates the carbon chain and introduces new functionality. nih.gov

Step 2: Cyclization. The resulting chalcone intermediate is then reacted with a reagent like hydroxylamine or hydrazine (B178648) to form a five-membered heterocyclic ring, such as an isoxazole or a pyrazole. This step builds molecular complexity by forming a new ring system.

Step 3: Deprotection. The benzyl (B1604629) protecting group is removed (typically through catalytic hydrogenation) to reveal the free phenolic hydroxyl group. This unmasks a functional group that can be used for further modification or is required for the final molecule's biological activity.

This strategic, step-by-step approach, enabled by the specific functionalities of the intermediate, allows chemists to precisely control the construction of complex molecules while avoiding unwanted side reactions.

Regioselective Transformations

The presence of both an electron-withdrawing acetyl group and an electron-donating, ortho-, para-directing benzyloxy group on the aromatic ring of this compound provides a platform for studying and exploiting the principles of regioselectivity in organic reactions. Research has demonstrated that by carefully selecting reaction conditions, it is possible to direct incoming electrophiles to specific positions on either the aromatic ring or the acetyl side-chain.

One of the most illustrative examples of regioselective transformations involving this compound is its bromination. Depending on the reaction conditions, bromination can be directed to either the aromatic ring, yielding 4'-Benzyloxy-3'-bromoacetophenone, or to the α-carbon of the acetyl group, resulting in the formation of 4-Benzyloxy-α-bromoacetophenone.

Aromatic Ring Bromination

The benzyloxy group, being an activating ortho-, para-director, facilitates electrophilic substitution on the aromatic ring. However, the acetyl group is a deactivating meta-director. In the case of this compound, the powerful activating effect of the benzyloxy group overrides the deactivating effect of the acetyl group, directing the incoming electrophile to the positions ortho to the benzyloxy group (positions 3' and 5'). Due to steric hindrance from the adjacent acetyl group, substitution is favored at the 3' position.

Studies have shown that the bromination of this compound with molecular bromine in methanol containing a catalytic amount of concentrated hydrochloric acid leads to the regioselective formation of 4'-Benzyloxy-3'-bromoacetophenone in high yield. The acidic conditions are thought to facilitate the reaction through acid-catalyzed enolization. zenodo.org

Side-Chain (α-) Bromination

Alternatively, by manipulating the electron density in the aromatic ring and the reaction conditions, bromination can be directed exclusively to the acetyl side-chain. It has been observed that when the hydroxyl group in hydroxyacetophenones is blocked, as is the case in this compound, bromination can occur at the α-carbon of the acetyl group. This reaction typically proceeds via an enol or enolate intermediate. The synthesis of 4-Benzyloxy-α-bromoacetophenone has been reported in high yield, demonstrating the feasibility of this regioselective transformation. zenodo.org The choice of solvent and the presence or absence of an acid catalyst are critical in directing the regioselectivity of the bromination reaction.

A similar regioselectivity is observed in the synthesis of derivatives such as 3-nitro-4-benzyloxy-α-bromoacetophenone, where bromination occurs on the side chain of the pre-functionalized aromatic ring. google.com

The ability to selectively functionalize this compound at different positions opens up avenues for the synthesis of a wide array of more complex molecules, making it a valuable substrate in medicinal and materials chemistry.

Table 1: Regioselective Bromination of this compound

| Product | Reagents and Conditions | Position of Bromination | Yield (%) |

| 4'-Benzyloxy-3'-bromoacetophenone | Br₂ in Methanol with 0.5% conc. HCl | Aromatic Ring (3'-position) | 90 |

| 4-Benzyloxy-α-bromoacetophenone | Br₂ in Methanol at 0-5°C | Acetyl Side-Chain (α-carbon) | 90 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4'-Benzyloxyacetophenone at the electronic level. These calculations provide a basis for analyzing its structure, stability, and reactivity.

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nist.gov

For a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level determined a HOMO-LUMO energy gap of 4.3337 eV. nih.gov In another similar molecule, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the calculated energy gap was found to be 3.17 eV. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nist.gov These values for related structures suggest that this compound likely possesses significant electronic stability.

The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. This map indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For acetophenone (B1666503) derivatives, the oxygen atom of the carbonyl group typically shows the most negative potential (red color), indicating it as a primary site for electrophilic attack. The aromatic protons and the methylene (B1212753) protons of the benzyl (B1604629) group would exhibit positive potential (blue color), marking them as sites susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for Structurally Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov | B3LYP/6–311+G(d,p) | - | - | 4.3337 |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov | B3LYP/6–311+G(d,p) | - | - | 3.17 |

Note: Specific HOMO/LUMO energy values for the benzyloxy-containing compounds were not detailed in the source but are provided for a similar acetophenone derivative to illustrate typical values.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, significant conformational flexibility exists due to the rotation around the C-O-C ether linkage and the C-C bond connecting the benzyl group to the ether oxygen.

Geometry optimization calculations using DFT methods are employed to find the most stable conformation (the global minimum on the potential energy surface). In these calculations, the bond lengths, bond angles, and dihedral angles are adjusted until the lowest energy state is reached. For the related 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the optimized torsion angle within its benzyloxy moiety (C-C-O-C) was found to be -175.9°, indicating a stable, extended anti-conformation. nih.gov It is highly probable that the benzyloxy group in this compound adopts a similar low-energy, staggered conformation to minimize steric hindrance between the two aromatic rings.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). For acetophenone, the methyl protons (COCH₃) typically appear as a singlet around δ 2.6 ppm, while the aromatic protons show complex multiplets between δ 7.4–8.0 ppm due to the deshielding effect of the carbonyl group. studyraid.com For this compound, the benzylic protons (-O-CH₂-Ph) would be expected around δ 5.0 ppm, and the aromatic protons of the two rings would produce distinct signals in the aromatic region.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies help in the assignment of experimental IR spectra. For acetophenone derivatives, a strong characteristic absorption band for the C=O stretching vibration is typically observed in the 1680-1640 cm⁻¹ region. ijrat.orgvscht.cz Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C-O-C stretching of the ether linkage would produce strong bands in the 1250-1050 cm⁻¹ region.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. nih.gov Acetophenone derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. The presence of the benzyloxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org These simulations provide detailed information about the conformational dynamics and intermolecular interactions of this compound in different environments, such as in a crystal lattice or in solution.

A molecular dynamics simulation study has been performed on the polymorphs of the closely related 4'-hydroxyacetophenone (B195518) (HAP). nih.gov That study revealed that modeling the lattice energetics was highly sensitive to the methods used for assigning atomic charges and to the flexibility of the molecular model. nih.gov By applying similar MD simulations to this compound, one could investigate its crystal packing, predict its volumetric and energetic properties, and understand how the flexible benzyloxy tail influences its solid-state structure and potential for polymorphism. Such simulations would also illuminate the nature of intermolecular forces, such as van der Waals forces and potential C-H···O or C-H···π interactions, that govern its condensed-phase behavior.

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. libretexts.orgox.ac.uk This involves locating transition states and calculating activation energy barriers, providing a step-by-step molecular-level view of the reaction.

For this compound, theoretical studies could investigate various reactions. For example, the mechanism of its synthesis via Williamson ether synthesis between 4-hydroxyacetophenone and benzyl halide could be modeled. Furthermore, reactions involving the carbonyl group, such as reduction or aldol (B89426) condensation, could be explored. DFT calculations would allow for the comparison of different possible pathways, helping to predict reaction outcomes and optimize conditions. For instance, in the degradation of acetaminophen (B1664979) (a related phenol (B47542) derivative), theoretical calculations identified the most favorable reaction pathways and determined their energy barriers. nih.gov A similar approach could be used to predict the metabolic or degradation pathways of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures.

While specific SAR or QSAR studies focused solely on this compound are not prominent, the molecule belongs to the broader class of acetophenone and chalcone (B49325) derivatives, which have been extensively studied. For these classes of compounds, QSAR models have been developed for various biological activities, including anti-inflammatory and analgesic effects. nih.govjmpas.com These studies often demonstrate that molecular properties such as hydrophobicity, electronic parameters (like the distribution of charges on specific atoms), and steric factors are crucial for activity. nih.gov By including this compound in a dataset of similar molecules, a QSAR model could be built to predict its potential biological activities and guide the design of new, more potent derivatives. The model would identify which structural features—such as the size and electronic nature of the benzyloxy group—are critical for a desired biological effect.

Advanced Analytical Methodologies for Characterization and Research

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4'-Benzyloxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of both the acetophenone (B1666503) and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the ether linkage. Protons on the acetophenone ring ortho to the carbonyl group are typically shifted downfield (higher ppm values) compared to those meta to the group. The protons of the benzyl group will also exhibit characteristic shifts. Coupling constants (J) between adjacent protons provide valuable information about their spatial relationships.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon is readily identifiable by its characteristic downfield chemical shift (typically in the range of 190-200 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the substituents. The methylene carbon of the benzyl group and the methyl carbon of the acetyl group will have characteristic upfield shifts.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a specialized NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the aromatic rings, will be absent. This technique is invaluable for unambiguously assigning carbon signals. merckmillipore.comlibretexts.orguvic.caresearchgate.netresearchgate.net

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provides further insight into the molecular structure by revealing correlations between nuclei. A COSY spectrum shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the aromatic rings and the benzyl group. researcher.life An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, by observing a correlation between the methylene protons of the benzyl group and the ipso-carbon of the phenoxy ring. researcher.life

Based on data for structurally similar compounds, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | DEPT-135 |

| Acetyl CH₃ | ~2.5 | ~26 | Positive |

| Carbonyl C=O | - | ~197 | Absent |

| Aromatic CH (acetophenone, ortho to C=O) | ~7.9 | ~130 | Positive |

| Aromatic CH (acetophenone, meta to C=O) | ~7.0 | ~115 | Positive |

| Aromatic C (acetophenone, ipso to C=O) | - | ~131 | Absent |

| Aromatic C (acetophenone, ipso to O-CH₂) | - | ~163 | Absent |

| Methylene O-CH₂ | ~5.1 | ~70 | Negative |

| Aromatic CH (benzyl, ortho) | ~7.4 | ~128 | Positive |

| Aromatic CH (benzyl, meta) | ~7.3 | ~128 | Positive |

| Aromatic CH (benzyl, para) | ~7.3 | ~127 | Positive |

| Aromatic C (benzyl, ipso) | - | ~136 | Absent |

Mass Spectrometry (MS, GC-MS, ESI-MS, LC-MS, LC-MS-NMR)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (226.27 g/mol ). The fragmentation pattern is highly informative for structural confirmation. A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇•), resulting in a peak at m/z 135, corresponding to the 4-hydroxyacetophenone cation. Another characteristic fragmentation would be the cleavage of the acetyl group (CH₃CO•), leading to a peak at m/z 183. The benzylic cation itself (C₇H₇⁺) would also be expected to produce a strong signal at m/z 91.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. rsc.orghmdb.cauoguelph.ca These methods are ideal for analyzing complex mixtures and for quantifying the amount of this compound in a sample. rsc.orghmdb.cauoguelph.caElectrospray Ionization (ESI-MS) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively polar and thermally labile molecules like this compound, often producing the protonated molecule [M+H]⁺.

The coupling of Liquid Chromatography with NMR (LC-MS-NMR) provides an unparalleled level of structural information by allowing for the acquisition of NMR spectra of compounds as they are separated by HPLC.

| Fragment Ion | m/z (predicted) | Structure |

| [M]⁺ | 226 | C₁₅H₁₄O₂⁺ |

| [M - CH₃CO]⁺ | 183 | [C₁₃H₁₁O]⁺ |

| [4-hydroxyacetophenone]⁺ | 135 | [C₈H₇O₂]⁺ |

| [C₇H₇]⁺ | 91 | [C₇H₇]⁺ |

| [C₆H₅CO]⁺ | 105 | [C₇H₅O]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected around 1680 cm⁻¹ due to the stretching vibration of the aromatic ketone carbonyl group (C=O). The C-O-C stretching of the ether linkage will likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹, predicted) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Carbonyl (C=O) Stretch | ~1680 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Ether Stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated system. The benzene (B151609) ring and the carbonyl group form a conjugated system which will result in a strong π → π* transition, likely appearing as a primary absorption band (λmax) in the region of 250-280 nm. A weaker n → π* transition associated with the carbonyl group may also be observed at a longer wavelength, typically around 300-320 nm. studyraid.commasterorganicchemistry.comresearchgate.net

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be suitable. studyraid.comsielc.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at the λmax of the compound. The retention time of this compound would be a characteristic parameter under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. nih.gov The versatility of HPLC allows for its application in various stages of research and quality control, from monitoring reaction progress to determining purity.

The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org For this compound, a reversed-phase (RP) HPLC method is typically employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

A common mobile phase for the analysis of similar aromatic ketones consists of a gradient mixture of acetonitrile and water, often with a small amount of acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region (typically around 250-280 nm). mdpi.comgoogle.com

The following table outlines a typical set of parameters for the HPLC analysis of this compound:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher percentage of A, gradually increasing B over time |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at 254 nm |

Under these conditions, this compound, being a relatively nonpolar compound, will be well-retained on the C18 column and elute at a specific retention time, allowing for its separation from more polar impurities or reactants. The method's parameters can be optimized to achieve baseline separation from other components in a mixture. sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and thermally stable compounds. analyticaltoxicology.com this compound, with its moderate volatility, is amenable to GC analysis, particularly for purity assessment and the detection of volatile impurities. The technique involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a long, thin column. youtube.com

For the analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. A common choice would be a column coated with a phase like 5% phenyl-poly(dimethylsiloxane). The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase, e.g., helium or nitrogen) and the stationary phase. nih.gov

The GC oven temperature is programmed to start at a lower temperature and gradually increase. This temperature programming allows for the separation of compounds with a wide range of boiling points. The injector and detector are maintained at a high temperature to ensure the sample is vaporized upon injection and that the separated components remain in the gas phase as they reach the detector. researchgate.net A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. chromatographyonline.com

A representative set of GC conditions for the analysis of this compound is detailed in the table below:

| Parameter | Value |

| Column | 5% Phenyl-poly(dimethylsiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector Temperature | 280 - 300 °C (FID) |

| Oven Program | Initial temp: 150 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split or Splitless |

This method would effectively separate this compound from lower boiling point starting materials or higher boiling point byproducts.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. libretexts.orgumass.edu It is frequently employed to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the purity of a substance. analyticaltoxicology.com

TLC operates on the principle of separation by adsorption. umass.edu A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. orgchemboulder.com For the analysis of this compound, a sample solution is spotted near the bottom of the silica gel plate. The plate is then placed in a sealed chamber containing a shallow layer of a solvent or solvent mixture (the mobile phase). orgchemboulder.com

By capillary action, the mobile phase moves up the plate. As it passes over the sample spot, the components of the mixture travel up the plate at different rates. The separation is based on the competition between the solute and the mobile phase for binding sites on the polar stationary phase. umass.edu this compound, being moderately polar, will have a moderate affinity for the silica gel.

The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to optimize the separation. After the solvent has ascended the plate, the plate is removed, the solvent front is marked, and the plate is dried. orgchemboulder.com The separated spots can be visualized under UV light (254 nm) due to the UV-absorbing properties of the aromatic rings in this compound.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. libretexts.org The Rf value is a characteristic of a compound under a specific set of TLC conditions.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Sample Preparation | Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane) |

| Application | Spot the solution onto the baseline of the TLC plate using a capillary tube |

| Development | Place the plate in a developing chamber saturated with the mobile phase |

| Visualization | UV lamp at 254 nm |

Advanced Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures, offering both separation and structural identification capabilities.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is highly effective for the identification and quantification of volatile and semi-volatile compounds in a sample. core.ac.uk For this compound, GC-MS analysis provides not only its retention time from the GC but also its mass spectrum, which serves as a molecular fingerprint. researchgate.net

In a typical GC-MS analysis, the sample is introduced into the GC, where it is vaporized and separated into its individual components by the capillary column. copernicus.org As each component elutes from the column, it enters the ion source of the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner.